N-(thiophen-2-ylmethyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(thiophen-2-ylmethyl)acetamide and its derivatives often involves nucleophilic substitution reactions, condensation, or acylation processes. For example, one approach involves the reaction of thiophene derivatives with acyl chlorides or other activating agents to introduce the acetamide functional group. This method emphasizes the importance of specific reaction conditions and catalysts to achieve the desired product efficiently (Shams et al., 2010).
Molecular Structure Analysis
The molecular structure of N-(thiophen-2-ylmethyl)acetamide has been studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the compound's conformation, bonding interactions, and electronic distribution, which are crucial for understanding its reactivity and properties. A significant aspect of its structure is the potential for hydrogen bonding and pi-pi interactions, which can influence its behavior in complex systems (Şukriye Çakmak et al., 2022).
Chemical Reactions and Properties
N-(Thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including nucleophilic addition, acylation, and condensation reactions. Its chemical properties are significantly influenced by the thiophene ring and acetamide group, enabling it to act as a precursor for synthesizing heterocyclic compounds, ligands, and other functional materials. Its reactivity with different reagents opens avenues for creating a wide range of derivatives with potential biological and industrial applications (M. Duran & Ş. Demirayak, 2012).
Physical Properties Analysis
The physical properties of N-(thiophen-2-ylmethyl)acetamide, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in various fields. These characteristics depend on the molecular structure and intermolecular forces present in the compound. Studies involving crystallography and spectroscopy have provided detailed insights into its phase behavior, solubility in different solvents, and thermal stability (N. Rani et al., 2015).
Chemical Properties Analysis
The chemical properties of N-(thiophen-2-ylmethyl)acetamide, including acidity/basicity, electrophilicity, and nucleophilicity, play a significant role in its reactivity and applications. The electron-donating and withdrawing effects of the thiophene ring and acetamide group influence its interaction with various reagents and substrates. Understanding these properties is essential for predicting reaction outcomes and designing new compounds with desired activities and functions (Jilu Lukose et al., 2015).
Scientific Research Applications
Optoelectronic Properties in Polymer Science
N-(thiophen-2-ylmethyl)acetamide derivatives are utilized in the field of polymer science for their optoelectronic properties. A study by Camurlu and Guven (2015) demonstrated that these derivatives, when used in the synthesis of polythiophenes, exhibit significant optical band gaps and switching times, indicating potential applications in electronic and optoelectronic devices.
Flavoring Substance in Food Industry
In the food industry, specific derivatives of N-(thiophen-2-ylmethyl)acetamide, such as 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, are investigated as flavoring substances. The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) evaluated the safety and application of such substances in food categories, excluding beverages, and found no safety concerns at the estimated levels of dietary exposure (Younes et al., 2018).
Enzyme Inhibition and Molecular Docking Studies
N-(thiophen-2-ylmethyl)acetamide derivatives are also studied for their enzyme inhibitory potentials. Riaz et al. (2020) synthesized N-aryl/aralkyl derivatives of thiophen-2-ylmethyl acetamide and assessed their inhibitory effects against various enzymes. Their study highlighted the potential of these compounds as bioactive molecules in pharmaceutical applications, supported by molecular docking studies (Riaz et al., 2020).
Antimicrobial and Antioxidant Activities
Another significant application of N-(thiophen-2-ylmethyl)acetamide derivatives is in the field of antimicrobial and antioxidant research. A novel heterocyclic amide derivative was synthesized and evaluated for its antioxidant and antimicrobial activities, showing significant potential against certain bacterial strains and yeasts, as well as moderate antioxidant activity (Cakmak et al., 2022).
Gene Delivery Applications
In the field of gene delivery, certain cationic polythiophene derivatives, including those incorporating N-(thiophen-2-ylmethyl)acetamide, have been synthesized and explored for their DNA-binding capabilities. These studies suggest potential applications in gene therapy, highlighting the importance of these derivatives in biomedical research (Carreon et al., 2014).
Safety And Hazards
Future Directions
“N-(thiophen-2-ylmethyl)acetamide” and its derivatives are significant lead compounds that can be used for further structural optimization . They have potential applications in the development of new drugs, particularly due to the wide range of biological activities exhibited by thiophene derivatives .
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRIKSCISYLMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943963 | |
Record name | N-[(Thiophen-2-yl)methyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)acetamide | |
CAS RN |
21403-24-7 | |
Record name | Acetamide, N-2-thenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021403247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(Thiophen-2-yl)methyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(thiophen-2-yl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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